1-(1-Phenylcyclopentyl)ethan-1-ol
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Overview
Description
1-(1-Phenylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C13H18O It is characterized by a phenyl group attached to a cyclopentyl ring, which is further bonded to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the reaction of phenylcyclopentyl ketone with a reducing agent. One common method is the reduction of phenylcyclopentyl ketone using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, phenylcyclopentyl ketone is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of cyclopentylmethanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: Phenylcyclopentyl ketone.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Phenylcyclopentyl chloride.
Scientific Research Applications
1-(1-Phenylcyclopentyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .
Comparison with Similar Compounds
1-(1-Phenylcyclopentyl)methanol: Similar structure but with a methanol moiety instead of ethanol.
1-(1-Phenylcyclopentyl)amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(1-Phenylcyclopentyl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a phenyl group, cyclopentyl ring, and ethanol moiety makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
1-(1-phenylcyclopentyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGGGHOCSMIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101266-82-4 |
Source
|
Record name | 1-(1-phenylcyclopentyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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